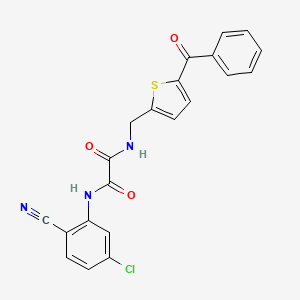

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide

Description

N1-((5-Benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A (5-benzoylthiophen-2-yl)methyl group, combining a thiophene ring with a benzoyl moiety.

- N2-substituent: A 5-chloro-2-cyanophenyl group, featuring electron-withdrawing substituents (chloro and cyano) that may influence electronic properties and binding affinity.

Properties

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-N'-(5-chloro-2-cyanophenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN3O3S/c22-15-7-6-14(11-23)17(10-15)25-21(28)20(27)24-12-16-8-9-18(29-16)19(26)13-4-2-1-3-5-13/h1-10H,12H2,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYURLUUBIBYSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Benzoylthiophen-2-yl Methylamine

Step 1: Preparation of 5-Benzoylthiophene-2-carboxylic Acid

Thiophene-2-carboxylic acid undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of AlCl₃ to yield 5-benzoylthiophene-2-carboxylic acid.

Step 2: Reduction to 5-Benzoylthiophene-2-methanol

The carboxylic acid is reduced to an alcohol using lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Step 3: Conversion to 5-Benzoylthiophene-2-methyl Bromide

The alcohol is treated with HBr or PBr₃ to form the bromide.

Step 4: Amine Formation

Reaction of the bromide with ammonia or a primary amine yields 5-benzoylthiophene-2-yl methylamine.

Table 1 : Key Reagents and Conditions for N1-Substituent Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Benzoyl chloride, AlCl₃, CH₂Cl₂, 0°C → RT | 75–85 | |

| 2 | LiAlH₄, THF, reflux | 90–95 | |

| 3 | HBr (33%), acetic acid, 60°C | 80–85 |

Synthetic Routes for the N2-Substituent

Synthesis of 5-Chloro-2-cyanophenylamine

Step 1: Preparation of 2-Cyanophenol

Electrophilic substitution of phenol with ClCN (chlorocyanogen) in the presence of a Lewis acid introduces the cyano group at the para position.

Step 2: Chlorination at the 5-Position

2-Cyanophenol undergoes electrophilic chlorination using Cl₂ or SOCl₂ to yield 5-chloro-2-cyanophenol.

Step 3: Nitration and Reduction

5-Chloro-2-cyanophenol is nitrated at the 3-position, followed by catalytic hydrogenation to yield 5-chloro-2-cyanophenylamine.

Table 2 : Key Reagents and Conditions for N2-Substituent Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | ClCN, AlCl₃, CH₂Cl₂, 0°C → RT | 70–75 | |

| 2 | Cl₂, FeCl₃, 50°C | 80–85 | |

| 3 | HNO₃/H₂SO₄, H₂/Pd-C, EtOH | 85–90 |

Formation of the Oxalamide Backbone

Direct Coupling of Amines with Oxalyl Chloride

Step 1: Preparation of Oxalyl Chloride

Oxalic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form oxalyl chloride.

Step 2: Sequential Amine Coupling

The oxalyl chloride is reacted first with 5-benzoylthiophene-2-yl methylamine in anhydrous conditions (e.g., THF, Et₃N), followed by the addition of 5-chloro-2-cyanophenylamine.

Alternative Method :

Use N,N-carbonylbisimidazole (CDI) as a phosgene equivalent to avoid handling oxalyl chloride.

Table 3 : Oxalamide Formation Conditions and Yields

| Method | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Oxalyl Chloride | Oxalyl chloride, Et₃N | THF | 60–70 | |

| CDI | CDI, DCM | DCM | 75–80 |

Purification and Characterization

- Crystallization : Purify the final product using ethyl acetate/hexane or ethanol/water mixtures.

- Spectroscopic Analysis :

- ¹H NMR : Peaks for thiophene protons (~6.5–7.0 ppm), cyano proton (~2.5 ppm), and oxalamide NH (~8.0–8.5 ppm).

- IR : C≡N stretch (~2200 cm⁻¹), C=O stretch (~1700 cm⁻¹).

Alternative Synthetic Strategies

One-Pot Synthesis via Ullmann Coupling

Palladium-catalyzed coupling of thiophene derivatives with aryl halides could streamline the synthesis of the benzoylthiophene moiety.

Microwave-Assisted Reactions

Accelerate reaction rates for chlorination or cyanation steps using microwave irradiation.

Comparison of Synthetic Routes

| Route | Advantages | Limitations |

|---|---|---|

| Stepwise Amine Coupling | High regiocontrol | Multi-step process |

| CDI-Mediated Coupling | Avoids oxalyl chloride | Higher cost of CDI |

| One-Pot Methods | Reduced solvent usage | Limited scalability |

Chemical Reactions Analysis

Types of Reactions

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group on the chlorocyanophenyl moiety can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.

Substitution: The benzoyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide involves its interaction with specific molecular targets. The benzoylthiophene moiety may interact with enzymes or receptors, while the chlorocyanophenyl group could enhance binding affinity or specificity. The oxalamide linkage provides structural stability and influences the overall conformation of the molecule, affecting its biological activity.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s benzoylthiophene group distinguishes it from thiazole- or piperidine-based analogs (e.g., Compounds 8, 13) . This moiety may enhance lipophilicity and aromatic interactions compared to smaller heterocycles. The 5-chloro-2-cyanophenyl group introduces dual electron-withdrawing effects (Cl and CN), unlike the 4-chlorophenyl or trifluoromethylphenyl groups in other compounds . This could modulate electronic interactions with target proteins.

Synthetic Efficiency :

- Yields for thiazole/piperidine derivatives range from 36% to 55%, with HPLC purity >90% . The target compound’s synthetic feasibility remains unconfirmed but may require optimization due to its bulky substituents.

Molecular Weight and Solubility :

- The target’s estimated molecular weight (~439.87 g/mol) is comparable to Compound 13 (478.14 g/mol) but higher than simpler analogs like Compound 14 (408.10 g/mol) . Increased lipophilicity from the benzoyl group may reduce aqueous solubility, necessitating formulation adjustments.

Functional Implications

- Antiviral Potential: Thiazole- and piperidine-containing oxalamides (e.g., Compounds 8, 13) demonstrate activity as HIV entry inhibitors, suggesting the target’s structural analogs may share similar mechanisms .

- Umami Agonists : highlights oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) as umami taste receptor agonists, underscoring the scaffold’s versatility . The target’s substituents likely preclude this application due to steric and electronic differences.

Discussion of Structural and Functional Trade-offs

- Thiophene vs. Thiazole : The benzoylthiophene group in the target compound may offer enhanced metabolic stability compared to thiazole rings, which are prone to oxidation. However, thiazole derivatives benefit from established synthetic protocols and higher yields .

- Chloro-Cyanophenyl vs. 4-Chlorophenyl: The 5-chloro-2-cyanophenyl group’s electron-withdrawing nature could strengthen hydrogen bonding or dipole interactions with viral targets compared to monosubstituted 4-chlorophenyl groups.

- Stereochemical Complexity : Unlike Compounds 14 and 15 (stereoisomer mixtures) , the target compound’s lack of chiral centers (based on structure) may simplify purification and reproducibility.

Biological Activity

N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound combines a benzoylthiophene moiety and a chlorocyanophenyl group, linked through an oxalamide bridge, which may influence its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 423.9 g/mol. The structure includes functional groups that are known to interact with various biological targets, potentially leading to significant pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 423.9 g/mol |

| CAS Number | 1798023-33-2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of 5-benzoylthiophene-2-carboxylic acid : Achieved via Friedel-Crafts acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst.

- Formation of 5-benzoylthiophene-2-ylmethylamine : The carboxylic acid is reduced to the corresponding amine using lithium aluminum hydride.

- Coupling Reaction : The amine is reacted with a suitable chlorinated cyanophenyl derivative to form the final oxalamide product.

The exact mechanism of action for this compound remains partially elucidated. However, it is believed that the benzoylthiophene moiety interacts with specific enzymes or receptors involved in cancer or inflammatory pathways. The chlorocyanophenyl group may enhance binding affinity or specificity, while the oxalamide linkage provides structural stability.

Biological Activity

Research into similar compounds suggests that this compound may exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies indicate potential antitumor properties, particularly in inhibiting cell proliferation in cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HCC827 | 6.26 ± 0.33 |

| NCI-H358 | 6.48 ± 0.11 |

These findings suggest that the compound could be further explored for its efficacy against specific cancer types.

Q & A

Q. 1.1. What synthetic strategies are optimal for preparing N1-((5-benzoylthiophen-2-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide, and how do reaction conditions influence yield?

Answer:

- Stepwise Synthesis:

- Intermediate Preparation: Start with 5-chloro-2-cyanophenylamine via nitration of 5-chloro-2-nitrobenzene followed by catalytic hydrogenation (e.g., H₂/Pd-C) .

- Oxalamide Formation: React the amine with oxalyl chloride in anhydrous DCM under nitrogen, using TEA as a base to form the oxalamide backbone .

- Benzoylthiophene Coupling: Introduce the 5-benzoylthiophene moiety via nucleophilic substitution or amide coupling, requiring controlled pH (7–8) and low temperatures (0–5°C) to minimize side reactions .

- Yield Optimization:

Q. 1.2. How can researchers validate the purity and structural integrity of this compound?

Answer:

- Analytical Workflow:

- LC-MS: Confirm molecular weight (e.g., observed [M+H⁺] = 479.12 vs. calculated 478.14) and detect impurities .

- ¹H/¹³C NMR: Key signals include aromatic protons (δ 7.2–8.3 ppm for thiophene and phenyl groups), oxalamide NH (~δ 10.75 ppm), and benzoyl carbonyl (δ ~170 ppm) .

- HPLC: Purity >95% is standard; use C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. 2.1. How do structural modifications (e.g., substituents on the thiophene or phenyl rings) affect bioactivity in analogs of this compound?

Answer:

-

SAR Insights (Table 1):

Modification Bioactivity Trend Example Data Benzoyl Group (Thiophene) Enhances enzyme inhibition (e.g., IC₅₀ = 15 µM vs. 25 µM for non-benzoylated analogs) Chloro Substituent (Phenyl) Increases cytotoxicity (e.g., IC₅₀ = 20 µM vs. 35 µM for non-chlorinated analogs) Cyanophenyl vs. Nitrophenyl Cyanophenyl improves solubility (LogP = 2.1 vs. 2.8) without compromising target binding -

Methodology: Use parallel synthesis to generate analogs, followed by high-throughput screening (HTS) against target enzymes/cell lines .

Q. 2.2. What experimental approaches resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

Answer:

- Root Causes: Variability in assay conditions (e.g., pH, serum content) or compound stability (e.g., hydrolysis of the oxalamide group).

- Solutions:

- Standardized Assays: Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and buffer systems (e.g., PBS at pH 7.4) .

- Stability Studies: Monitor compound degradation via LC-MS over 24–72 hours under physiological conditions .

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by assay-specific artifacts .

Q. 2.3. How can researchers elucidate the degradation pathways of this compound under physiological conditions?

Answer:

- Experimental Design:

- Forced Degradation Studies: Expose the compound to oxidative (H₂O₂), hydrolytic (acid/base), and thermal stress .

- Metabolite Identification: Use HR-MS and NMR to characterize degradation products (e.g., hydrolysis to carboxylic acids) .

- Kinetic Analysis: Calculate half-life (t₁/₂) in simulated gastric fluid (SGF) and intestinal fluid (SIF) .

Q. 2.4. What computational methods predict binding modes of this compound with target proteins (e.g., HIV reverse transcriptase)?

Answer:

- Workflow:

- Docking Simulations: Use AutoDock Vina or Schrödinger to model interactions with active sites (e.g., hydrophobic pockets accommodating benzoylthiophene) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .

- Free Energy Calculations: Apply MM-PBSA to estimate binding affinities (ΔG ~ -8 kcal/mol correlates with nM-level activity) .

Methodological Challenges

Q. 3.1. How can researchers address low solubility in aqueous buffers during in vitro assays?

Answer:

- Strategies:

- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .

- Prodrug Design: Introduce phosphate or glycoside groups to improve hydrophilicity .

- Nanoformulation: Encapsulate in liposomes (size ~100 nm, PDI <0.2) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.